l-Asparagine monohydrate

Catalog No.
S664119
CAS No.
5794-13-8
M.F
C4H8N2O3
M. Wt
132.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
l-Asparagine monohydrate

CAS Number

5794-13-8

Product Name

l-Asparagine monohydrate

IUPAC Name

(2S)-2,4-diamino-4-oxobutanoic acid

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

InChI

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1

InChI Key

DCXYFEDJOCDNAF-REOHCLBHSA-N

SMILES

C(C(C(=O)O)N)C(=O)N.O

Solubility

Practically insoluble in methanol, ethanol, ether, benzene. Soluble in acids and alkalies
In water, 2.94X10+4 mg/L at 25 °C
29.4 mg/mL

Synonyms

Z-Cys(Z)-OH;57912-35-3;N,S-Di-Z-L-cysteine;N,S-Dicarbobenzoxy-L-Cysteine;N,S-diCBZ-cysteine;L-Cysteine,N,S-bis[(phenylmethoxy)carbonyl]-;AC1ODWAS;96070_ALDRICH;SCHEMBL1158249;96070_FLUKA;CTK5A7628;MolPort-003-939-921;PXKPRICKEUGRRR-INIZCTEOSA-N;ZINC2575491;7869AH;CZ-105;KM0153;AKOS024464823;AK163591;RT-003726;FT-0696166;ST24050361;N-(Phenylmethoxycarbonyl)-S-(phenylmethyloxycarbonyl)-L-cysteine;(2R)-2-(phenylmethoxycarbonylamino)-3-phenylmethoxycarbonylsulfanylpropanoicacid

Canonical SMILES

C(C(C(=O)O)N)C(=O)N

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)N

L-Asparagine monohydrate is a crystalline form of the non-essential amino acid L-asparagine, which is crucial in various biological processes. Its chemical formula is C₄H₈N₂O₃·H₂O, and it has a molar mass of approximately 150.14 g/mol . Asparagine plays a significant role in protein synthesis and serves as a precursor for other amino acids. It is notable for its ability to participate in metabolic pathways that detoxify ammonia through the action of asparagine synthase, which catalyzes the conversion of aspartate and glutamine into asparagine .

In cell culture, L-Asparagine monohydrate serves as a vital nutrient for cell growth and protein synthesis. It provides a source of nitrogen and participates in various metabolic pathways within the cultured cells [].

Cell Culture Media Supplementation

[1] L -Asparagine, 5794-13-8, BioReagent, A7094, Sigma-Aldrich

Protein Biochemistry Studies

L-Asparagine residues within proteins contribute significantly to their structure, stability, and interactions with other molecules [1]. Researchers utilize L-Asparagine monohydrate to study these functionalities by incorporating it into proteins during in vitro experiments [1].

Investigating Nitrogen Metabolism

L-Asparagine plays a vital role in nitrogen metabolism within organisms. Scientists can employ L-Asparagine monohydrate to study these pathways and understand how they regulate various biological processes [1].

Material Science Research (Nonlinear Optics)

Beyond its biological applications, L-Asparagine monohydrate crystals exhibit interesting properties for material science research. Studies have explored its potential for nonlinear optical applications due to its specific structure and optical behavior [2, 3, 4].

[2] Growth of L-asparagine monohydrate and its structural, optical, mechanical, thermal and electrical studies for nonlinear optical applications

[3] Overview on L-asparagine monohydrate single crystal: A non-essential amino acid

, primarily involving its conversion to aspartate through hydrolysis, catalyzed by asparaginase. The reaction can be summarized as follows:

L Asparagine+H2OAspartate+NH3\text{L Asparagine}+\text{H}_2\text{O}\rightarrow \text{Aspartate}+\text{NH}_3

In addition to hydrolysis, L-asparagine can participate in transamination reactions, where it can be converted into other amino acids, contributing to the amino acid pool necessary for protein synthesis .

L-Asparagine is vital for cellular functions, particularly in the synthesis of proteins and nucleotides. It serves as a substrate for asparagine-tRNA ligase, facilitating the incorporation of asparagine into proteins during translation . Furthermore, it plays a role in cellular signaling and is involved in the development of the cerebral cortex by promoting the proliferation of radial glial cells .

Additionally, L-asparagine has been implicated in metabolic pathways that manage nitrogen balance within cells, making it crucial for maintaining homeostasis.

L-Asparagine can be synthesized through various methods:

  • Enzymatic Synthesis: The primary method involves the enzyme asparagine synthetase, which catalyzes the reaction between aspartate and glutamine in the presence of ATP:
    Aspartate+Glutamine+ATPL Asparagine+AMP+PPi\text{Aspartate}+\text{Glutamine}+\text{ATP}\rightarrow \text{L Asparagine}+\text{AMP}+\text{PPi}
  • Chemical Synthesis: L-Asparagine can also be synthesized chemically from malic acid or other precursors through a series of reactions that typically involve amination processes.
  • Fermentation: Microbial fermentation using specific strains of bacteria can produce L-asparagine from simple sugars or organic acids under controlled conditions .

L-Asparagine monohydrate has several applications across different fields:

  • Pharmaceuticals: Used as an excipient in drug formulations and in the treatment of certain cancers due to its role in amino acid metabolism.
  • Food Industry: Acts as a flavor enhancer and is used in various food products.
  • Biotechnology: Employed in cell culture media for growing mammalian cells and for protein expression systems.
  • Research: Utilized in biochemical studies related to protein synthesis and metabolic pathways .

Research indicates that L-asparagine interacts with various biological molecules:

  • Proteins: It forms hydrogen bonds with peptide backbones, influencing protein structure and stability.
  • Transporters: L-asparagine is transported across cell membranes via sodium-coupled neutral amino acid transporters, which are essential for nutrient uptake .
  • Signaling Molecules: It acts as a signaling molecule that can influence cellular migration and growth, particularly in immune responses .

Several compounds share structural or functional similarities with L-asparagine monohydrate. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
L-Aspartic AcidC₄H₇N₁O₄Precursor to L-asparagine; involved in neurotransmission
GlutamineC₅H₁₀N₂O₃Essential for nitrogen metabolism; precursor to GABA
SerineC₃H₇N₃O₃Involved in phospholipid synthesis; important for metabolism
GlycineC₂H₅N₁O₂Simplest amino acid; plays roles in neurotransmission

L-Asparagine is unique due to its specific role in protein synthesis and its involvement in nitrogen metabolism, distinguishing it from other amino acids that may serve different functions or pathways .

Physical Description

Pellets or Large Crystals
Solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS]
Monohydrate: White crystalline powder; [Alfa Aesar MSDS]
Solid

Color/Form

Orthorhombic bisphenoidal crystals

XLogP3

-3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

132.05349212 g/mol

Monoisotopic Mass

132.05349212 g/mol

Heavy Atom Count

9

Density

1.543 g/cu cm at 15/4 °C

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Melting Point

234-235 °C
234 - 235 °C

UNII

5Z33R5TKO7

Related CAS

28088-48-4

Drug Indication

Used for nutritional supplementation, also for treating dietary shortage or imbalance.

Mechanism of Action

Asparagine, a non-essential amino acid is important in the metabolism of toxic ammonia in the body through the action of asparagine synthase which attaches ammonia to aspartic acid in an amidation reaction. Asparagine is also used as a structural component in many proteins.
Iron absorption in rats was evaluated with concurrent administration of each of 10 amino acid solutions and ascorbic acid. Asparagine, glycine, serine and ascorbic acid caused a statistically significant increase in iron absorption, with greatest effects for asparagine and glycine. No correlations were found between absorption increases and stability constants of the amino acid-iron complex.

Vapor Pressure

0.00000005 [mmHg]

Other CAS

3130-87-8
5794-13-8

Wikipedia

Asparagine
Suxamethonium_chloride

Use Classification

Cosmetics -> Antistatic

Methods of Manufacturing

Produced by direct fermentation of carbohydrates
Isolated as a byproduct from the production of potato starch. A simple synthesis of L-asparagine from L-aspartic acid which is esterified to the beta methylester followed by treatment with ammonia.

General Manufacturing Information

Construction
L-Asparagine: ACTIVE
Asparagine: ACTIVE
Non-essential amino acid existing in the D(+) and L(-) isomeric forms as well as the racemic DL mixture. The L(-) asparagine is the most common form.
First isolated from asparagus juice
Studies on model systems of amino acids and sugars have indicated that acrylamide can be generated from asparagine or from amino acids that can produce acrylic acid either directly such as beta-alanine, aspartic acid and carnosine or indirectly such as cysteine and serine. The main pathway specifically involves asparagine and produces acrylamide directly after a sugar-assisted decarboxylation and 1,2-elimination steps and the second non-specific pathway involves the initial formation of acrylic acid from different sources and its subsequent interaction with ammonia to produce acrylamide.
Structural considerations dictate that asparagine alone may be converted thermally into acrylamide through decarboxylation and deamination reactions. However, the main product of the thermal decomposition of asparagine was maleimide, mainly due to the fast intramolecular cyclization reaction that prevents the formation of acrylamide. On the other hand, asparagine, in the presence of reducing sugars, was able to generate acrylamide in addition to maleimide. ...

Dates

Modify: 2023-08-15

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